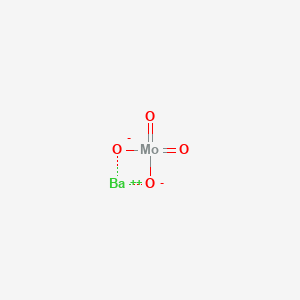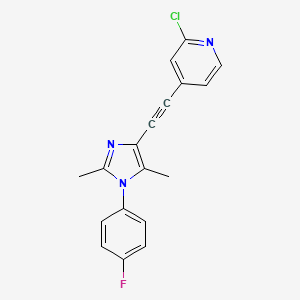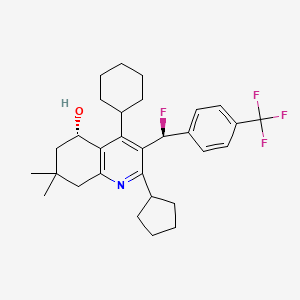
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-60-5521 is a potent inhibitor of cholesteryl ester transfer protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesterol esters from high-density lipoprotein cholesterol (HDL-C) to low-density lipoprotein cholesterol (LDL-C) and very low-density lipoprotein cholesterol (VLDL-C). This compound has been studied for its potential to treat dyslipidemia by increasing HDL-C levels and reducing LDL-C and VLDL-C levels .
Preparation Methods
The preparation of BAY-60-5521 involves synthetic routes that include the use of various reagents and reaction conditions. The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization to ensure the desired chemical structure and purity .
Chemical Reactions Analysis
BAY-60-5521 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BAY-60-5521 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism.
Biology: Investigated for its role in modulating lipid levels in biological systems, including animal models and human studies.
Medicine: Explored as a potential therapeutic agent for treating dyslipidemia and reducing cardiovascular risk by increasing HDL-C levels and reducing LDL-C and VLDL-C levels.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lipid metabolism and cardiovascular diseases .
Mechanism of Action
BAY-60-5521 exerts its effects by inhibiting cholesteryl ester transfer protein, which is responsible for transferring cholesterol esters from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol. By inhibiting this protein, BAY-60-5521 increases the levels of high-density lipoprotein cholesterol and reduces the levels of low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol. This mechanism of action involves the binding of BAY-60-5521 to cholesteryl ester transfer protein, thereby preventing its activity and altering lipid metabolism pathways .
Comparison with Similar Compounds
BAY-60-5521 is unique compared to other cholesteryl ester transfer protein inhibitors due to its specific chemical structure and potency. Similar compounds include:
Torcetrapib: Another cholesteryl ester transfer protein inhibitor that was studied for its effects on lipid metabolism but was discontinued due to off-target effects and adverse outcomes.
Anacetrapib: A cholesteryl ester transfer protein inhibitor that showed promise in clinical trials but was also discontinued due to safety concerns.
Dalcetrapib: A cholesteryl ester transfer protein inhibitor that was investigated for its potential to improve lipid profiles but did not demonstrate significant clinical benefits .
BAY-60-5521 stands out due to its favorable pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
893409-49-9 |
|---|---|
Molecular Formula |
C30H37F4NO |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol |
InChI |
InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1 |
InChI Key |
BHKIPHICFOJGLD-HOFKKMOUSA-N |
SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Isomeric SMILES |
CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Canonical SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-60-5521; BAY605521; BAY 60-5521; UNII-I0J230BJOO; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


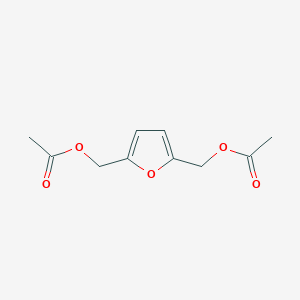
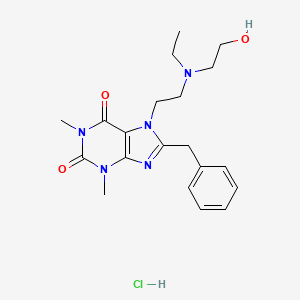
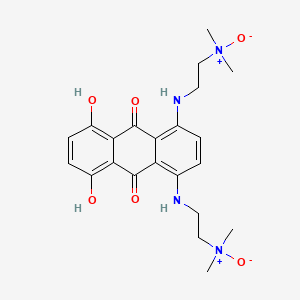
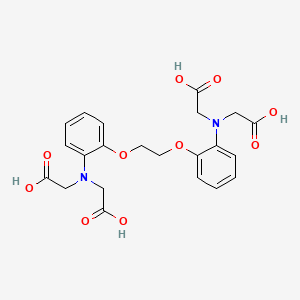
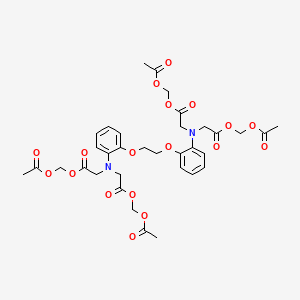


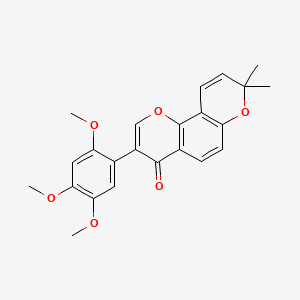
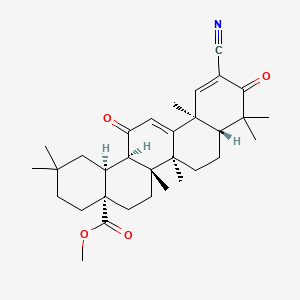
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)
